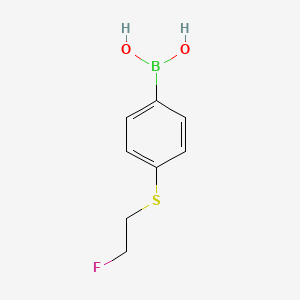
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with a 2-fluoro-ethylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid typically involves the introduction of the 2-fluoro-ethylsulfanyl group to a benzene ring followed by the formation of the boronic acid group. One common method involves the reaction of 4-bromobenzeneboronic acid with 2-fluoroethylthiol under palladium-catalyzed conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the 2-fluoro-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form corresponding boranes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor for drug development, especially in designing inhibitors for specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid largely depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. The 2-fluoro-ethylsulfanyl group can influence the reactivity and selectivity of these reactions by providing steric and electronic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzoic acid: Similar in structure but lacks the boronic acid and ethylsulfanyl groups.
2-Fluorobenzoic acid: Contains a fluorine atom on the benzene ring but does not have the boronic acid or ethylsulfanyl groups.
4-(Methylsulfanyl)-benzeneboronic acid: Similar but with a methylsulfanyl group instead of a 2-fluoro-ethylsulfanyl group.
Uniqueness
4-(2-Fluoro-ethylsulfanyl)-benzeneboronic acid is unique due to the presence of both the boronic acid and 2-fluoro-ethylsulfanyl groups. This combination allows for versatile reactivity in synthetic applications and potential biological activity that is not observed in simpler analogs .
Propiedades
Número CAS |
958451-96-2 |
|---|---|
Fórmula molecular |
C8H10BFO2S |
Peso molecular |
200.04 g/mol |
Nombre IUPAC |
[4-(2-fluoroethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BFO2S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 |
Clave InChI |
NGQNTMDWZJCFIU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)SCCF)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)

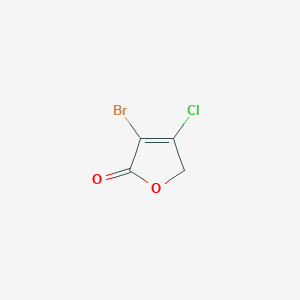

![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)


![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
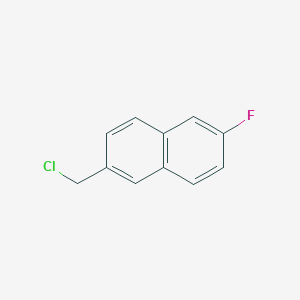
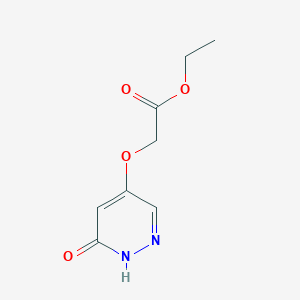

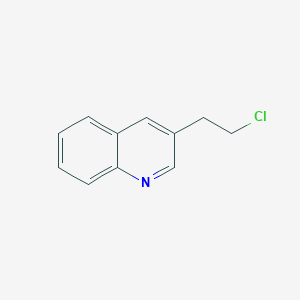

![3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one](/img/structure/B11903090.png)
